(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid
Vue d'ensemble
Description
Mécanisme D'action
AMG-837 exerts its effects by acting as a partial agonist for the GPR40 receptor. The activation of GPR40 by AMG-837 leads to the stimulation of glucose-dependent insulin secretion from pancreatic beta cells . This mechanism involves the binding of AMG-837 to the GPR40 receptor, which triggers a cascade of intracellular signaling events, including the activation of GTPγS binding, inositol phosphate accumulation, and calcium flux assays . These events ultimately result in the potentiation of insulin secretion and the lowering of glucose levels in the blood .
Analyse Biochimique
Biochemical Properties
AMG-837 is a potent partial agonist on the GPR40 receptor . It stimulates inositol phosphate accumulation with an EC50 of 7.861.2 nM . This interaction with the GPR40 receptor is crucial for its role in biochemical reactions .
Cellular Effects
AMG-837 potentiates glucose-stimulated insulin secretion in vitro and in vivo . This indicates that AMG-837 has significant effects on cellular processes, particularly those related to glucose metabolism and insulin secretion .
Molecular Mechanism
The molecular mechanism of AMG-837 involves its action as a GPR40 agonist . It binds to the GPR40 receptor, leading to the activation of inositol phosphate accumulation and Ca2+ flux assays . This binding interaction is key to its ability to enhance insulin secretion and lower glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AMG-837 have been observed to persist over time . For instance, the improvement in glucose excursions persisted following daily dosing of AMG-837 for 21-days in Zucker fatty rats .
Dosage Effects in Animal Models
In animal models, the effects of AMG-837 vary with dosage . Acute administration of AMG-837 lowered glucose excursions and increased glucose-stimulated insulin secretion during glucose tolerance tests in both normal and Zucker fatty rats .
Metabolic Pathways
AMG-837 is involved in the metabolic pathway related to glucose metabolism and insulin secretion . It interacts with the GPR40 receptor, which plays a key role in these metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AMG-837 involves a versatile method for the iridium-catalyzed asymmetric substitution of racemic allylic alcohols. This method exemplifies the synthesis of AMG-837, a GPR40 receptor agonist . The key steps in the synthesis include the enantioselective alkynylation of benzylic C-H bonds via a copper-catalyzed radical relay process . This process provides an easy access to structurally diverse benzylic alkynes in good yields with excellent enantioselectivities .
Industrial Production Methods
The industrial production of AMG-837 involves optimizing the synthetic routes to ensure high yield and purity. The process includes the use of high throughput screening hits and lead optimization to identify the most efficient synthetic pathways . The production methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for clinical and commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
AMG-837 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in AMG-837.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving AMG-837 include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or copper catalysts for substitution reactions.
Major Products Formed
The major products formed from the reactions involving AMG-837 include various derivatives that retain the core structure of the compound while introducing new functional groups. These derivatives can be used to study the structure-activity relationship and optimize the pharmacological properties of the compound .
Applications De Recherche Scientifique
AMG-837 has several scientific research applications, including:
Chemistry: The compound is used as a model compound to study the synthesis and reactivity of GPR40 agonists.
Biology: AMG-837 is used to study the role of GPR40 in glucose metabolism and insulin secretion.
Comparaison Avec Des Composés Similaires
AMG-837 is compared with other similar compounds, such as:
TAK-875: Another GPR40 agonist that has been studied for its potential to treat type 2 diabetes.
LY2881835: A phenylpropanoic acid derivative that acts as a GPR40 agonist.
Uniqueness of AMG-837
AMG-837 is unique in its ability to act as a potent partial agonist for the GPR40 receptor, which allows it to enhance insulin secretion and lower glucose levels effectively. Its high target selectivity and potency make it a promising candidate for the treatment of type 2 diabetes .
Propriétés
IUPAC Name |
(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPNBMMVVZRSGH-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676764 | |
Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
865231-46-5 | |
Record name | AMG-837 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-837 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE6U6R66U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.